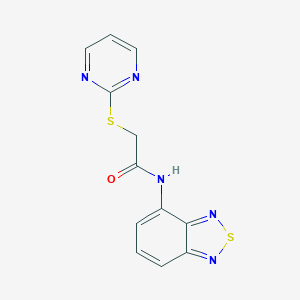![molecular formula C18H13FN6OS2 B269973 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. Also known as FTA-2, this compound is a thiazole-based molecule that has been synthesized and evaluated for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of FTA-2 involves its binding to the catalytic subunit of CK2, which prevents the enzyme from phosphorylating its substrates. This inhibition of CK2 activity can lead to downstream effects on cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
In addition to its effects on CK2 activity, FTA-2 has also been shown to have other biochemical and physiological effects. For example, FTA-2 has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and metastasis of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FTA-2 in lab experiments is its specificity for CK2, which allows researchers to selectively modulate the activity of this enzyme without affecting other cellular processes. However, one limitation of using FTA-2 is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations of the compound to achieve desired effects.
Orientations Futures
Several future directions for research on FTA-2 include:
1. Investigating the effects of FTA-2 on other cellular signaling pathways and gene expression.
2. Developing more potent analogs of FTA-2 for use in lab experiments and potential therapeutic applications.
3. Evaluating the safety and efficacy of FTA-2 in animal models and clinical trials.
4. Investigating the potential use of FTA-2 in combination with other drugs or therapies for the treatment of cancer and other diseases.
In conclusion, FTA-2 is a promising compound that has been extensively studied for its potential use in scientific research. Its ability to modulate the activity of CK2 and induce apoptosis in cancer cells makes it a valuable tool for investigating cellular signaling pathways and potential therapeutic targets. Further research is needed to fully understand the biochemical and physiological effects of FTA-2 and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of FTA-2 involves the reaction of 4-fluoroaniline with 2-bromoacetic acid to form the intermediate 4-(4-fluorophenyl)thiazol-2-ylacetic acid. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the final product, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide.
Applications De Recherche Scientifique
FTA-2 has been investigated for its potential use in scientific research due to its ability to modulate the activity of certain proteins and enzymes. Specifically, FTA-2 has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in cellular signaling pathways and has been implicated in cancer and other diseases.
Propriétés
Nom du produit |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide |
|---|---|
Formule moléculaire |
C18H13FN6OS2 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H13FN6OS2/c19-13-8-6-12(7-9-13)15-10-27-17(20-15)21-16(26)11-28-18-22-23-24-25(18)14-4-2-1-3-5-14/h1-10H,11H2,(H,20,21,26) |
Clé InChI |
RNCGEIAOVGLRMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269891.png)

![6a,7,9,9a-Tetrahydrothieno[3',4':5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide](/img/structure/B269898.png)
![N-(1,3-benzodioxol-5-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269900.png)
![3-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B269901.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269903.png)
![2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B269904.png)

![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B269907.png)
![N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269910.png)
![N-(5-bromopyridin-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269920.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269925.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269926.png)